molecular formula C24H24O6 B14133315 Tribenzo-18-crown-6 CAS No. 14174-10-8

Tribenzo-18-crown-6

Cat. No.: B14133315
CAS No.: 14174-10-8
M. Wt: 408.4 g/mol
InChI Key: AXWCVSOBRFLCJG-UHFFFAOYSA-N
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Description

Tribenzo-18-crown-6 is a crown ether, a type of cyclic chemical compound that can form complexes with cations. It consists of a central polyether ring with three benzene rings attached. Crown ethers are known for their ability to selectively bind certain ions, making them useful in various chemical applications.

Preparation Methods

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

Chemical Reactions Analysis

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

Comparison with Similar Compounds

Tribenzo-18-crown-6 is similar to other crown ethers, such as dibenzo-18-crown-6 and 18-crown-6. it is unique due to the presence of three benzene rings, which increase the rigidity of the crown ether framework and enhance its lipophilicity . This makes this compound more suitable for certain applications where increased rigidity and lipophilicity are advantageous.

Conclusion

This compound is a versatile crown ether with unique properties that make it valuable in various scientific research applications. Its ability to form complexes with cations and its unique structural features set it apart from other crown ethers, making it a valuable tool in the fields of chemistry, biology, and industry.

Properties

CAS No.

14174-10-8

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene

InChI

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2

InChI Key

AXWCVSOBRFLCJG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1

Origin of Product

United States

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